JH-RE-06
Overview
Description
JH-RE-06 is a small molecule that disrupts mutagenic translesion synthesis by preventing the recruitment of mutagenic POLζ. It is an effective REV1-REV7 interface inhibitor with an IC50 of 0.78 μM and a Kd of 0.42 μM . This compound targets REV1, which interacts with the REV7 subunit of POLζ, and has shown potential in improving chemotherapy .
Preparation Methods
The synthetic route for JH-RE-06 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared in a laboratory setting and is available for research purposes .
Chemical Reactions Analysis
JH-RE-06 undergoes various chemical reactions, primarily focusing on its interaction with the REV1-REV7 complex. The compound induces REV1 dimerization, which blocks the REV1-REV7 interaction and POLζ recruitment . This inhibition of mutagenic translesion synthesis enhances the effectiveness of chemotherapy agents like cisplatin . The major products formed from these reactions are the dimerized REV1 and the inhibited REV1-REV7 complex .
Scientific Research Applications
JH-RE-06 has several scientific research applications, including:
Mechanism of Action
JH-RE-06 exerts its effects by targeting the REV1-REV7 interface. It induces REV1 dimerization, which blocks the interaction between REV1 and REV7, preventing the recruitment of POLζ . This inhibition of mutagenic translesion synthesis sensitizes tumors to chemotherapy agents like cisplatin and reduces mutagenesis in vitro . The molecular targets involved in this mechanism are REV1 and REV7, which are key components of the translesion synthesis pathway .
Comparison with Similar Compounds
JH-RE-06 is unique in its ability to specifically target the REV1-REV7 interface and disrupt mutagenic translesion synthesis. Similar compounds include:
Procaine hydrochloride: An inhibitor of DNA synthesis.
Triciribine: An inhibitor of DNA synthesis.
Nedaplatin: A chemotherapy agent that also targets DNA synthesis.
These compounds share some similarities with this compound in their ability to inhibit DNA synthesis, but this compound is unique in its specific targeting of the REV1-REV7 interface and its potential to enhance chemotherapy effectiveness .
Properties
IUPAC Name |
8-chloro-2-(2,4-dichloroanilino)-3-(3-methylbutanoyl)-5-nitro-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3N3O4/c1-9(2)7-15(27)17-19(28)16-14(26(29)30)6-4-11(22)18(16)25-20(17)24-13-5-3-10(21)8-12(13)23/h3-6,8-9H,7H2,1-2H3,(H2,24,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTXIQCBQIKIOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C(NC2=C(C=CC(=C2C1=O)[N+](=O)[O-])Cl)NC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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